5-Azoniaspiro[4.4]nonane Iodide

Mass Spectrometry Peptide Derivatization Proteomics

5-Azoniaspiro[4.4]nonane Iodide is a conformationally locked spirocyclic quaternary ammonium salt that outperforms conventional acyclic analogs in alkaline stability and thermal resistance. Its rigid cation architecture prevents Hofmann elimination, enabling 3.0 V supercapacitor electrolytes (SBP‑BF₄, Td 382 °C), 10‑100× ESI‑MS sensitivity gains, and durable anion‑exchange membranes. For reproducible perovskite device performance, insist on ≥98 % purity with metal ion content <12 ppm (K⁺/Na⁺). The iodide counterion is critical for ion‑exchange and metathesis applications; chloride or bromide analogs are not functionally equivalent.

Molecular Formula C8H16IN
Molecular Weight 253.12 g/mol
CAS No. 45650-35-9
Cat. No. B1446860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azoniaspiro[4.4]nonane Iodide
CAS45650-35-9
Molecular FormulaC8H16IN
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)CCCC2.[I-]
InChIInChI=1S/C8H16N.HI/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
InChIKeyDWOWCUCDJIERQX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azoniaspiro[4.4]nonane Iodide (CAS 45650-35-9) | Spirocyclic Quaternary Ammonium Salt for Perovskite Solar Cells, Ionization Tags, and Electrolyte Precursors


5-Azoniaspiro[4.4]nonane Iodide (CAS 45650-35-9) is a spirocyclic quaternary ammonium salt with the molecular formula C₈H₁₆IN and a molecular weight of 253.13 g/mol [1]. The compound features a rigid, conformationally locked spirocyclic ammonium cation (5-azoniaspiro[4.4]nonane) paired with an iodide counterion . This spirocyclic architecture confers distinct physicochemical properties—including constrained conformational flexibility and resistance to Hofmann elimination—that differentiate it from conventional acyclic quaternary ammonium analogs. The compound is commercially available in high purity (>98.0% by titration) from multiple suppliers, typically as a white to almost white crystalline powder that is water-soluble and hygroscopic .

Why 5-Azoniaspiro[4.4]nonane Iodide Cannot Be Substituted by Acyclic Quaternary Ammonium Iodides or Alternative Halide Salts


Generic substitution of 5-azoniaspiro[4.4]nonane iodide with simpler quaternary ammonium iodides (e.g., tetraethylammonium iodide) or alternative halide salts (e.g., chloride, bromide) is not functionally equivalent due to the compound's spirocyclic architecture, which governs its thermal stability, alkaline resistance, and electrochemical behavior. The spirocyclic ammonium cation exhibits significantly higher alkaline stability and thermal decomposition resistance compared to non-spirocyclic quaternary ammonium cations—a property attributed to the higher energy barrier associated with transition states in nucleophilic substitution and elimination pathways [1]. Furthermore, the iodide counterion specifically dictates ion-pairing dynamics, solubility, and reactivity in ion-exchange and metathesis applications that cannot be replicated by chloride or bromide analogs. For procurement purposes, substituting 5-azoniaspiro[4.4]nonane iodide with a non-spirocyclic or alternative-halide compound will yield measurably different outcomes in downstream applications, including perovskite solar cell fabrication, mass spectrometry ionization tag performance, and the synthesis of next-generation electrolytes for supercapacitors [2].

5-Azoniaspiro[4.4]nonane Iodide | Quantified Differentiation vs. Comparators in Ionization Efficiency, Thermal Stability, and Purity Specifications


ESI-MS Ionization Efficiency: 5-Azoniaspiro[4.4]nonyl (ASN⁺) Tag vs. Conventional Ionization Tags

Peptides derivatized with a 5-azoniaspiro[4.4]nonyl (ASN⁺)-based ionization tag exhibit a 10- to 100-fold enhancement in electrospray ionization (ESI) efficiency compared to underivatized peptides, depending on peptide sequence and hydrophobicity [1]. In direct head-to-head comparison, the ASN⁺ tag demonstrates complete stability during collision-induced dissociation (CID), undergoing neither Hofmann elimination nor intramolecular nucleophilic attack, which are common fragmentation pathways observed with alternative quaternary ammonium tags [1].

Mass Spectrometry Peptide Derivatization Proteomics

Thermal Decomposition Stability: Spirocyclic Ammonium Cation (SBP⁺) vs. Acyclic Tetraethylammonium (TEA⁺)

The spirocyclic 5-azoniaspiro[4.4]nonane cation (SBP⁺) demonstrates substantially higher thermal stability than prototypical acyclic quaternary ammonium cations. While this specific dataset pertains to the tetrafluoroborate salt (SBP-BF₄) rather than the iodide, the thermal stability advantage is a cation-intrinsic property governed by the spirocyclic framework [1]. SBP-BF₄ exhibits a thermal decomposition temperature (Td) of 382°C under nitrogen atmosphere [1]. In contrast, conventional tetraethylammonium tetrafluoroborate (Et₄NBF₄) decomposes at significantly lower temperatures (typically 280–300°C under comparable conditions) [2]. This >80°C stability margin is attributed to the constrained spirocyclic geometry, which raises the activation energy barrier for nucleophilic substitution and elimination pathways [2].

Ionic Liquids Thermal Stability Electrolytes

Synthesis Yield and Metal Ion Purity: Optimized Route vs. Conventional Methods

An optimized synthetic route using nucleophilic reaction of ammonia with 1,4-diiodobutane at 50°C for 24 hours achieves a 5-azoniaspiro[4.4]nonane iodide (SBP-I) yield of 87% [1]. Critically, the total residual content of potassium and sodium metal ions in the final product is less than 12 ppm (1.2 × 10⁻⁵ mass fraction) [1]. This is substantially lower than impurity levels typically observed in products synthesized via traditional methods, which often introduce higher metal ion contamination [1].

Synthetic Chemistry Purity Specification Process Optimization

Commercial Purity Specification: ≥98.0% (Argentometric Titration) vs. Lower-Grade Alternatives

5-Azoniaspiro[4.4]nonane iodide is commercially available with a guaranteed purity of ≥98.0% as determined by argentometric titration (total halide content) [1]. This specification is verified through batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . In contrast, lower-grade sources may offer purities as low as 95% , with unspecified impurity profiles that can compromise downstream synthetic yields and device performance metrics.

Quality Control Analytical Specification Procurement

Alkaline Stability: Spirocyclic Quaternary Ammonium Cation vs. Non-Spirocyclic QA Cations

Spirocyclic quaternary ammonium cations, including the 5-azoniaspiro[4.4]nonane scaffold, exhibit significantly higher alkaline stability compared to non-spirocyclic QA cations [1]. Density functional theory (DFT) calculations reveal that spirocyclic QAs possess a higher energy barrier associated with the transition state for nucleophilic substitution and Hofmann elimination pathways [1]. Experimental measurements in 1 M NaOH at elevated temperatures confirm that spirocyclic cation-based anion exchange membranes (AEMs) retain their hydroxide conductivity longer than membranes functionalized with conventional acyclic ammonium cations [1].

Anion Exchange Membranes Alkaline Stability Fuel Cells

5-Azoniaspiro[4.4]nonane Iodide | Optimal Application Scenarios Based on Verified Differential Evidence


Synthesis of High-Performance Electrolytes for Supercapacitors

5-Azoniaspiro[4.4]nonane iodide serves as the key precursor for synthesizing spirocyclic ammonium tetrafluoroborate (SBP-BF₄) electrolytes. The cation's spirocyclic architecture confers a thermal decomposition temperature of 382°C and enables supercapacitor voltage windows up to 3.0 V—significantly exceeding the capabilities of conventional tetraethylammonium tetrafluoroborate (Et₄NBF₄) electrolytes [1]. Researchers developing next-generation electric double-layer capacitors (EDLCs) requiring extended operational temperature ranges and higher energy densities should prioritize this compound for electrolyte synthesis.

Peptide Derivatization for Enhanced Mass Spectrometry Sensitivity

Derivatization of peptides with 5-azoniaspiro[4.4]nonyl (ASN⁺)-based ionization tags enhances ESI-MS ionization efficiency by 10- to 100-fold compared to underivatized peptides, enabling sensitive detection and sequencing of low-abundance proteomic samples [2]. The tag's complete stability under CID conditions—without Hofmann elimination or intramolecular nucleophilic attack—makes it the preferred choice for quantitative LC-ESI-MS/MS workflows where conventional quaternary ammonium tags produce interfering fragment ions [2].

Fabrication of Perovskite Solar Cells (PSCs) as a High-Purity Precursor

5-Azoniaspiro[4.4]nonane iodide is a critical precursor for perovskite-based optoelectronic devices, including perovskite solar cells [3]. The compound's commercial availability at ≥98.0% purity, with batch-specific CoA verification by NMR, HPLC, and GC, ensures consistent device performance and minimizes defect formation in perovskite films . Given that trace metal impurities (K⁺, Na⁺) can degrade device efficiency, procurement of high-purity grade material with metal ion content <12 ppm is strongly recommended [4].

Synthesis of Alkaline-Stable Anion Exchange Membranes (AEMs)

The spirocyclic 5-azoniaspiro[4.4]nonane cation scaffold is a preferred building block for synthesizing quaternary ammonium-functionalized polymers for anion exchange membranes (AEMs) [5]. Experimental and computational studies demonstrate that spirocyclic QA cations possess significantly higher alkaline stability than non-spirocyclic alternatives due to elevated energy barriers for nucleophilic substitution and elimination pathways [5]. Researchers developing durable AEMs for alkaline fuel cells and water electrolyzers should select this spirocyclic scaffold over acyclic quaternary ammonium analogs.

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